Cas no 30727-29-8 (2-(dimethylamino)cyclohexan-1-ol)

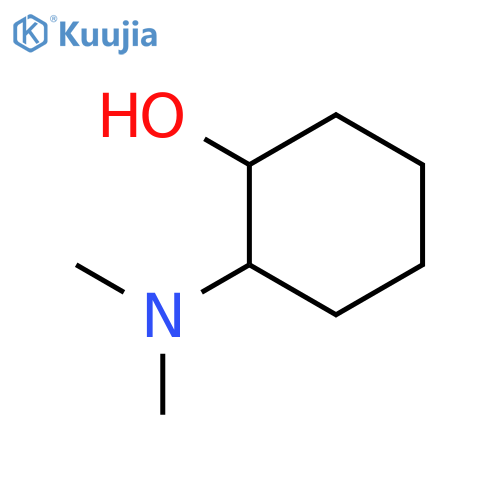

30727-29-8 structure

商品名:2-(dimethylamino)cyclohexan-1-ol

2-(dimethylamino)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol,2-(dimethylamino)-

- 2-(dimethylamino)cyclohexan-1-ol

- DL-2-AMINOOCTANOIC ACID

- (+-)-cis-N.N-Dimethyl-2-hydroxy-cyclohexylamin

- (+-)-trans-N.N-Dimethyl-2-hydroxy-cyclohexylamin

- 2-(dimethylamino)cyclohexanol

- 2-dimethylamino-1-cyclohexanol

- 2-N,N-dimethylaminecyclohexanol

- Einecs 250-313-3

- N.N-Dimethylamino-2-cyclohexanol

- trans-2-(S)-dimethylamino-1-(R)-hydroxycyclohexane

- NSC 54552

- CHEMBL103052

- cis-2-(Dimethylamino)Cyclohexanol

- 2-Dimethylamino-cyclohexanol

- 30727-29-8

- SB45706

- EN300-1258066

- Cyclohexanol,2-(dimethylamino)-,trans-

- cyclohexanol, 2-(dimethylamino)-

- 20431-82-7

- MFCD33404965

- UFUVLAQFZSUWHR-UHFFFAOYSA-N

- NSC-54552

- DTXSID20902719

- FT-0683503

- (1S,2R)-2-(dimethylamino)cyclohexanol

- Cyclohexanol, 2-(dimethylamino)-, cis-

- Cyclohexanol, 2-(dimethylamino)-, trans-

- SB73952

- AKOS009123794

- CS-0450779

- MFCD12762111

- SY344229

- NSC54552

- NS00050421

- SCHEMBL2453564

- NoName_3268

- F14640

- BDBM50147106

-

- MDL: MFCD12762111

- インチ: InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3

- InChIKey: UFUVLAQFZSUWHR-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1CCCCC1O

計算された属性

- せいみつぶんしりょう: 143.13111

- どういたいしつりょう: 143.131014

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 23.5

じっけんとくせい

- 密度みつど: 0.97

- ふってん: 216.4°Cat760mmHg

- フラッシュポイント: 86.1°C

- PSA: 23.47

- LogP: 0.85150

2-(dimethylamino)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1258066-0.25g |

2-(dimethylamino)cyclohexan-1-ol |

30727-29-8 | 0.25g |

$59.0 | 2023-05-26 | ||

| Enamine | EN300-1258066-1.0g |

2-(dimethylamino)cyclohexan-1-ol |

30727-29-8 | 1g |

$120.0 | 2023-05-26 | ||

| Enamine | EN300-1258066-0.05g |

2-(dimethylamino)cyclohexan-1-ol |

30727-29-8 | 0.05g |

$28.0 | 2023-05-26 | ||

| Enamine | EN300-1258066-5.0g |

2-(dimethylamino)cyclohexan-1-ol |

30727-29-8 | 5g |

$287.0 | 2023-05-26 | ||

| Enamine | EN300-1258066-100mg |

2-(dimethylamino)cyclohexan-1-ol |

30727-29-8 | 100mg |

$42.0 | 2023-10-02 | ||

| A2B Chem LLC | AB41147-250mg |

2-(Dimethylamino)cyclohexanol |

30727-29-8 | 95% | 250mg |

$84.00 | 2024-04-20 | |

| 1PlusChem | 1P0031IZ-250mg |

Cyclohexanol, 2-(dimethylamino)- |

30727-29-8 | 95% | 250mg |

$101.00 | 2024-05-06 | |

| abcr | AB569723-1g |

2-(Dimethylamino)cyclohexan-1-ol; . |

30727-29-8 | 1g |

€265.40 | 2024-08-02 | ||

| abcr | AB569723-250mg |

2-(Dimethylamino)cyclohexan-1-ol; . |

30727-29-8 | 250mg |

€145.00 | 2024-08-02 | ||

| Enamine | EN300-1258066-0.5g |

2-(dimethylamino)cyclohexan-1-ol |

30727-29-8 | 0.5g |

$93.0 | 2023-05-26 |

2-(dimethylamino)cyclohexan-1-ol 関連文献

-

1. 406. Carbohydrate components of antibiotics. Part III. Synthesis of 3,6-dideoxy-3-dimethylamino-β-D-glucose hydrochloride monohydrate: the absolute configuration of mycaminoseA. B. Foster,T. D. Inch,J. Lehmann,M. Stacey,J. M. Webber J. Chem. Soc. 1962 2116

-

J. B. Kay,J. B. Robinson J. Chem. Soc. C 1969 248

30727-29-8 (2-(dimethylamino)cyclohexan-1-ol) 関連製品

- 18760-79-7(trans-2-(Dimethylamino)cyclopentanol)

- 14909-81-0(trans-2-(pyrrolidin-1-yl)cyclohexanol)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30727-29-8)2-(dimethylamino)cyclohexan-1-ol

清らかである:99%

はかる:1g

価格 ($):702